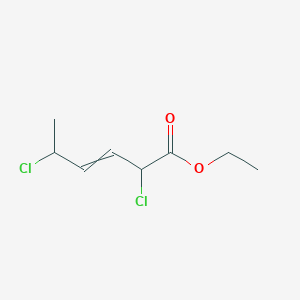
Ethyl 2,5-dichlorohex-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5-dichlorohex-3-enoate is an organic compound characterized by the presence of a double bond and two chlorine atoms on a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dichlorohex-3-enoate can be synthesized through the dichlorination of olefins. One common method involves the reaction of an olefin with N-chlorosuccinimide (NCS) and triphenylphosphine (Ph₃P) under specific conditions . The reaction typically proceeds as follows:
- Olefin is treated with NCS and Ph₃P.
- The mixture is stirred at room temperature.
- The product, this compound, is isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale dichlorination processes using similar reagents and conditions as described above. The scalability of the reaction and the availability of reagents make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dichlorohex-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The double bond can be oxidized or reduced under appropriate conditions.
Addition Reactions: The double bond can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide (NaOEt) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Products with oxidized double bonds, such as epoxides or diols.
Reduction: Saturated compounds with reduced double bonds.
Scientific Research Applications
Ethyl 2,5-dichlorohex-3-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dichlorohex-3-enoate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms and the double bond. This allows it to participate in nucleophilic substitution and addition reactions, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5-dichlorohex-2-enoate: Similar structure but with chlorine atoms at different positions.
Ethyl 3,4-dichloropent-2-enoate: Shorter carbon chain with chlorine atoms at different positions.
Uniqueness
Ethyl 2,5-dichlorohex-3-enoate is unique due to the specific positioning of its chlorine atoms and double bond, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
62006-44-4 |
|---|---|
Molecular Formula |
C8H12Cl2O2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
ethyl 2,5-dichlorohex-3-enoate |
InChI |
InChI=1S/C8H12Cl2O2/c1-3-12-8(11)7(10)5-4-6(2)9/h4-7H,3H2,1-2H3 |
InChI Key |
QPNBBYJXULZLDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=CC(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















